5-(Prop-2-ynynloxy)indole
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Overview
Description
5-(Prop-2-ynynloxy)indole is an organic compound that features an indole core substituted with a propargyloxy group at the 5-position Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Prop-2-ynynloxy)indole typically involves the following steps:
Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Propargylation: The indole is then subjected to a propargylation reaction. This involves the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Prop-2-ynynloxy)indole can undergo various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propargyloxy group can be reduced to form saturated or partially saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Cycloaddition: The propargyloxy group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids.
Cycloaddition: Azides in the presence of copper(I) catalysts.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Saturated or partially saturated indole derivatives.
Properties
CAS No. |
153969-91-6 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-prop-2-ynoxy-1H-indole |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2 |
InChI Key |
UOMBOZOHHCAYNA-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Synonyms |
5-(prop-2-ynynloxy)indole |
Origin of Product |
United States |
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